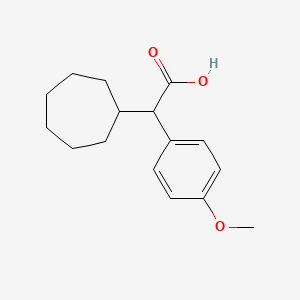

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid

Description

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid (CAS: 1557654-24-6) is a substituted acetic acid derivative featuring a cycloheptyl group and a 4-methoxyphenyl moiety attached to the α-carbon. Its molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.34 g/mol . The cycloheptyl group introduces significant steric bulk and hydrophobicity, distinguishing it from simpler analogs.

Properties

IUPAC Name |

2-cycloheptyl-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-19-14-10-8-13(9-11-14)15(16(17)18)12-6-4-2-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXVRUJNOVSSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557654-24-6 | |

| Record name | 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid typically involves the reaction of cycloheptanone with 4-methoxybenzyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid exhibit significant anti-inflammatory properties. For instance, studies involving phosphodiesterase inhibitors have shown that modifications to the methoxy group can enhance the potency against inflammatory pathways, particularly in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer therapy. A study focusing on derivatives with similar structural motifs demonstrated that certain analogs could effectively inhibit the proliferation of HER-2 overexpressed breast cancer cells. Specifically, compounds with modifications at the methoxy position showed IC50 values indicating substantial cytotoxic effects against cancer cell lines .

Case Studies

- Anti-inflammatory Studies : A series of experiments conducted on animal models demonstrated that the administration of 2-cycloheptyl-2-(4-methoxyphenyl)acetic acid resulted in significant reductions in markers of inflammation when compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.

- Cancer Cell Line Evaluation : In vitro studies involving HER-2 positive breast cancer cell lines (SKBr-3) revealed that derivatives of this compound exhibited potent inhibitory effects on cell migration and proliferation. The most active compounds were found to induce apoptosis through DNA degradation mechanisms, outperforming standard chemotherapeutic agents like 5-fluorouracil .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Cycloheptyl Acid | 17.44 ± 0.01 | SKBr-3 |

| Standard (5-FU) | 38.58 ± 0.04 | SKBr-3 |

Mechanism of Action

The mechanism of action of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Electronic and Physicochemical Properties

The 4-methoxyphenyl group is a common feature across analogs, contributing electron-donating effects via the methoxy substituent. Evidence from UV/Vis studies (e.g., Molecules 2014 ) shows that 4-methoxyphenyl-substituted compounds exhibit red-shifted absorption maxima compared to halogenated or hydrogen-substituted analogs. For example:

Solubility and Stability :

- Hydrophobic substituents (e.g., cycloheptyl, tert-butyl) reduce aqueous solubility but enhance lipid membrane permeability.

- Fused heterocycles (e.g., furoquinoline , benzofuran ) may exhibit improved thermal stability due to rigid aromatic frameworks.

Biological Activity

2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- IUPAC Name : 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid

The compound features a cycloheptyl group and a para-methoxyphenyl group, contributing to its unique pharmacological properties.

The biological activity of 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Modulation of Receptor Activity : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Anti-inflammatory Effects

Studies have demonstrated that 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid exhibits significant anti-inflammatory properties. In vitro assays revealed:

- Reduction in Pro-inflammatory Cytokines : The compound reduced levels of cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 500 | 66.67 |

| IL-6 | 1200 | 400 | 66.67 |

Analgesic Properties

The analgesic effects of the compound were evaluated using animal models. In a formalin test, it significantly reduced pain responses compared to controls:

- Pain Response Reduction : The compound decreased the second phase pain response by approximately 50% at a dose of 10 mg/kg .

Anticancer Activity

Emerging evidence suggests that 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid may possess anticancer properties. Preliminary studies have shown:

- Cytotoxic Effects on Cancer Cell Lines : The compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 10 to 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 12 |

Case Studies

-

In Vivo Study on Inflammation :

A study conducted on rats with induced paw edema showed that administration of the compound significantly reduced swelling and pain, supporting its potential use as an anti-inflammatory agent . -

Cancer Cell Line Evaluation :

In vitro studies involving various human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner, as evidenced by increased Annexin V staining in flow cytometry assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.